molecular formula C23H26FN5O2 B6468547 6-ethyl-5-fluoro-2-{5-[2-(1-methyl-1H-indol-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one CAS No. 2640946-80-9

6-ethyl-5-fluoro-2-{5-[2-(1-methyl-1H-indol-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one

Cat. No.: B6468547
CAS No.: 2640946-80-9
M. Wt: 423.5 g/mol
InChI Key: PFUAPMZTVVUTDW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrimidine ring, an indole ring, and a pyrrole ring. These types of structures are often found in biologically active compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles between chemical bonds.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and overall structure. For example, the presence of fluorine atoms could affect the compound’s reactivity and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some compounds with similar structures are known to inhibit certain enzymes or bind to specific receptors in the body .

Properties

IUPAC Name

4-ethyl-5-fluoro-2-[5-[2-(1-methylindol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O2/c1-3-18-21(24)22(31)26-23(25-18)29-12-15-10-28(11-16(15)13-29)20(30)8-14-9-27(2)19-7-5-4-6-17(14)19/h4-7,9,15-16H,3,8,10-13H2,1-2H3,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUAPMZTVVUTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)N2CC3CN(CC3C2)C(=O)CC4=CN(C5=CC=CC=C54)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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